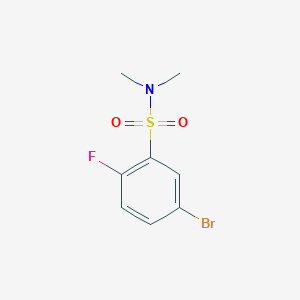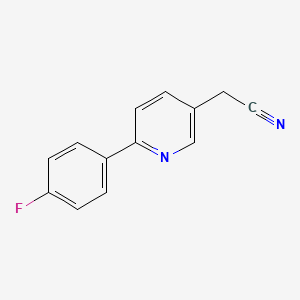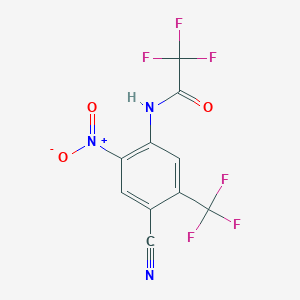
2-(4-Fluorophenyl)cyclopropanecarbaldehyde
Übersicht
Beschreibung
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Organocatalytic Applications
A study by Li, Li, and Wang (2009) describes the use of cyclopropanecarbaldehydes, including 2-(4-Fluorophenyl)cyclopropanecarbaldehyde, in organocatalysis. They demonstrated a regioselective nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols, catalyzed by proline. This process is significant for synthesizing 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, which are valuable in pharmaceutical research (Liangxi Li et al., 2009).
Synthesis of Thiazolidin-4-one Derivatives
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, a chemical process relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. These derivatives exhibit promising antioxidant activity, highlighting the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Chelation-Controlled Nucleophilic Addition
Kazuta et al. (2004) investigated the stereoselective addition reactions of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes, relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their findings on chelation-controlled pathways and stereoselectivity have implications for synthesis processes in organic chemistry (Yuji Kazuta et al., 2004).
In Vitro Cytotoxicity Studies
Saswati et al. (2015) explored the in vitro cytotoxicity of copper(I/II) complexes with thiosemicarbazones derived from aldehydes like 4-(p-fluorophenyl)thiosemicarbazone of salicylaldehyde. Their research underscores the relevance of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing compounds with potential anticancer properties (Saswati et al., 2015).
Photolysis Studies
Overwater and Cerfontain (2010) conducted photolysis studies on cyclopropanecarbaldehyde, which is closely related to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their work on the photolysis process in the presence of cis-butene adds to the understanding of the photochemical behavior of such compounds (J. Overwater & H. Cerfontain, 2010).
Synthesis of Novel Pyrazoles
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized pyrazole derivatives using precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. Their work indicates the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in synthesizing new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (P. Thangarasu et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
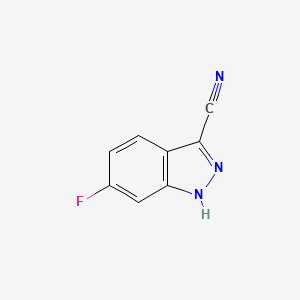
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
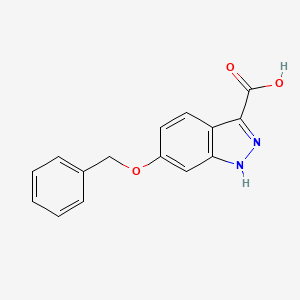
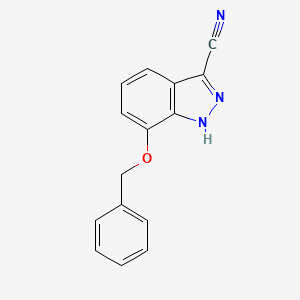
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
